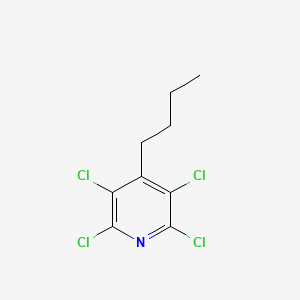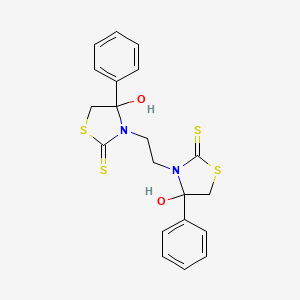
3,3'-Ethylenebis(4-hydroxy-4-phenyl-2-thiazolidinethione)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-Ethylenebis(4-hydroxy-4-phenyl-2-thiazolidinethione) is an organic compound that belongs to the class of thiazolidinethiones This compound is characterized by the presence of two thiazolidinethione rings connected by an ethylene bridge, with each ring substituted by a hydroxy and a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Ethylenebis(4-hydroxy-4-phenyl-2-thiazolidinethione) typically involves the reaction of 4-hydroxy-4-phenyl-2-thiazolidinethione with ethylene dibromide under basic conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the ethylene bridge between the two thiazolidinethione rings.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the production process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
3,3’-Ethylenebis(4-hydroxy-4-phenyl-2-thiazolidinethione) can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The thiazolidinethione rings can be reduced to thiazolidines.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of thiazolidines.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.
Medicine: Research has indicated its potential use in the development of new pharmaceuticals, particularly as anti-inflammatory and anticancer agents.
Industry: It can be used in the formulation of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3,3’-Ethylenebis(4-hydroxy-4-phenyl-2-thiazolidinethione) involves its interaction with specific molecular targets and pathways. The hydroxy and thiazolidinethione groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. The compound’s antimicrobial activity is attributed to its ability to disrupt the cell membrane integrity of microorganisms, leading to cell death.
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxy-4-phenyl-2-thiazolidinethione: A precursor in the synthesis of 3,3’-Ethylenebis(4-hydroxy-4-phenyl-2-thiazolidinethione).
3,3’-Arylidenebis(4-hydroxycoumarins): Compounds with similar structural features but different biological activities.
Dimethyl (substituted phenyl)(phenylamino)methyl phosphonates: Compounds with similar synthetic routes and applications.
Uniqueness
3,3’-Ethylenebis(4-hydroxy-4-phenyl-2-thiazolidinethione) is unique due to its dual thiazolidinethione rings connected by an ethylene bridge, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
23509-83-3 |
|---|---|
Fórmula molecular |
C20H20N2O2S4 |
Peso molecular |
448.7 g/mol |
Nombre IUPAC |
4-hydroxy-3-[2-(4-hydroxy-4-phenyl-2-sulfanylidene-1,3-thiazolidin-3-yl)ethyl]-4-phenyl-1,3-thiazolidine-2-thione |
InChI |
InChI=1S/C20H20N2O2S4/c23-19(15-7-3-1-4-8-15)13-27-17(25)21(19)11-12-22-18(26)28-14-20(22,24)16-9-5-2-6-10-16/h1-10,23-24H,11-14H2 |
Clave InChI |
IUEUIOIHCUBHAQ-UHFFFAOYSA-N |
SMILES canónico |
C1C(N(C(=S)S1)CCN2C(=S)SCC2(C3=CC=CC=C3)O)(C4=CC=CC=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




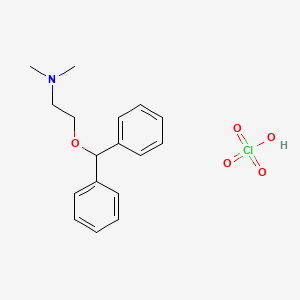


![4-[(e)-Phenyldiazenyl]phenyl methylcarbamate](/img/structure/B14705508.png)

![Propanedioic acid, [(2-chlorophenyl)methylene]-](/img/structure/B14705528.png)
![(2S,5R,6R)-6-(Alanylamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14705543.png)
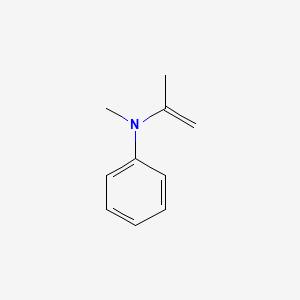
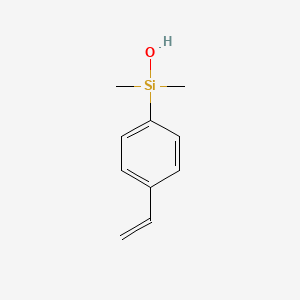
![2-Methyl-1-[1-(3-methylbutoxy)ethoxy]butane](/img/structure/B14705579.png)
![3,3-dimethyl-1-[3-(methylamino)propyl]-2-benzofuran-1-carbonitrile;hydrochloride](/img/structure/B14705582.png)
